5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

Catalog No.
S1739456
CAS No.
438219-86-4
M.F
C12H8Cl2O3
M. Wt
271.09g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

CAS Number

438219-86-4

Product Name

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09g/mol

InChI

InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2

InChI Key

TXRCNAFWWPRGEA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Fungicidal Activities

Field: This compound is used in the field of Agriculture, specifically in the development of Fungicides .

Application: The compound is used to synthesize N-(5-((2,4-Dichlorophenoxy)Methyl)-l,3,4-Thiadiazol-2-Yl)- Substituted-Amide, which exhibits moderate fungicidal activities . These compounds are a part of a very important class of pesticides in the international market .

Method of Application: The compound is reacted with substituted acyl chloride to yield the amide in good yield . The chemical structures of all compounds were established by Ή NMR, FTIR, MS and elemental analysis .

Results: The bioassay results indicated that some of these compounds exhibit moderate fungicidal activities . The fungicidal activities showed that some compounds exhibit moderate activity against Sclerotinia scleivtionim(L\b.) de Bary, Rhizoctonia solanii, Fusarium oxysporum, Corynespora cassiicola and Botrytis cinerea .

Controlled Release of Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Pesticides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of pesticides .

Method of Application: Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

Results: The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . Additionally, 2,4-D@HTlcs exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

Synthesis of 1,2,4-Oxadiazoles

Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole . Oxadiazoles are a class of organic compounds that have found applications in various fields, including medicinal chemistry, due to their diverse biological activities .

Results: The synthesized compound, 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole, is a solid substance with a linear formula of C10H7O2N2Cl3 .

Herbicide Formulations

Field: This compound is used in the field of Agricultural Chemistry, specifically in the development of Herbicide Formulations .

Controlled Release of Multiple Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Multiple Herbicides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of multiple herbicides . The herbicides used in this study include 2-(2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) .

Results: The developed herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .

Synthesis of 1,2,4-Oxadiazoles for Commercial Use

Field: This compound is used in the field of Industrial Chemistry, specifically in the Commercial Synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole .

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is a chemical compound characterized by its unique structure, which includes a furan ring and a dichlorophenoxy group. Its molecular formula is C12H8Cl2O3C_{12}H_{8}Cl_{2}O_{3}, and it features an aldehyde functional group attached to a furan moiety. This compound is notable for its potential applications in various fields, including organic synthesis and biological research.

  • Oxidation: The aldehyde group can be oxidized to form a corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Research indicates that 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde exhibits biological activity that may be relevant in pharmacology. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests potential for modifying enzyme activities, which could influence various biochemical pathways .

The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 3,4-dichlorophenol with 2-furaldehyde. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethyl sulfoxide or ethanol. The reaction conditions are optimized for yield and purity.

Common Synthetic Route

  • Reactants: 3,4-dichlorophenol and 2-furaldehyde.
  • Base: Sodium hydroxide or potassium carbonate.
  • Solvent: Dimethyl sulfoxide or ethanol.
  • Conditions: Elevated temperatures to facilitate the reaction.

5-[(2,4-Dichlorophenoxy)methyl]-2-furaldehydeSimilar furan structure with different dichlorophenoxy substitutionUsed in organic synthesis and as an agrochemical5-[(3,4-Dichlorophenyl)methyl]-2-furaldehydeVariation in phenyl substitutionInvestigated for biological activity2,4-Dichlorophenoxyacetic acidA common herbicide with similar chlorophenoxy structureWidely used in agricultureTriclosanAntibacterial agent with chlorophenoxy structureUsed in personal care products

Uniqueness

The uniqueness of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde lies in its specific substitution pattern on the phenoxy group and its potential reactivity profile. This distinct configuration may influence its interactions with biological systems differently compared to other similar compounds .

Studies on the interaction of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde with biological molecules have shown that it can modify enzyme activity through covalent bonding with active sites. This property is significant in understanding its potential therapeutic effects and mechanisms of action in biological systems .

Molecular Structure and Conformational Analysis

The molecular architecture of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde consists of three distinct structural domains: the furan-2-carbaldehyde moiety, the methylene bridge, and the 3,4-dichlorophenoxy group [1]. The furan ring adopts a planar conformation characteristic of aromatic five-membered heterocycles, with the aldehyde group positioned at the 2-position and the phenoxymethyl substituent at the 5-position [6].

Conformational analysis reveals that the methylene bridge connecting the furan ring to the phenoxy group allows for rotational flexibility around the C-O and C-C bonds [7]. The 3,4-dichlorophenyl group can adopt various orientations relative to the furan ring, with the preferred conformations being influenced by intramolecular steric interactions and electronic effects [8]. The presence of chlorine substituents at the 3,4-positions creates an asymmetric electron distribution in the phenyl ring, affecting the overall molecular dipole moment and intermolecular interactions [9].

Computational studies on similar furaldehyde derivatives suggest that the aldehyde carbonyl group remains coplanar with the furan ring due to extended π-conjugation [10]. The oxygen atom of the phenoxy group exhibits sp³ hybridization, creating a tetrahedral geometry around the ether linkage [11]. The dihedral angles between the furan and phenyl rings are influenced by both steric hindrance from the chlorine atoms and electronic effects arising from the electron-withdrawing nature of the dichlorophenyl group [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde exhibits characteristic resonances that reflect the distinct chemical environments within the molecule [13]. The aldehyde proton appears as a singlet in the highly deshielded region between 9.5-9.7 ppm, consistent with the typical chemical shift range for furaldehyde compounds [14] [30]. This downfield position results from the strong deshielding effect of the carbonyl oxygen and the aromatic furan ring system [15].

The furan ring protons display characteristic patterns with the 3-position proton appearing as a doublet around 7.2-7.4 ppm and the 4-position proton resonating at approximately 6.3-6.5 ppm [16] [33]. These chemical shifts are consistent with the electron density distribution in substituted furan systems, where the 3-position experiences greater deshielding due to its proximity to both the aldehyde group and the phenoxymethyl substituent [17].

The methylene bridge protons appear as a singlet around 5.1-5.3 ppm, reflecting the influence of both the furan ring and the phenoxy oxygen atom [18]. The aromatic protons of the dichlorophenyl group exhibit distinct multiplicities, with the 2-position proton appearing as a doublet around 7.0-7.1 ppm, the 5-position proton as a doublet of doublets at 6.8-7.0 ppm, and the 6-position proton as a doublet around 7.3-7.5 ppm [19]. These patterns arise from the coupling constants typical of aromatic systems, with ortho-coupling constants of approximately 7-8 Hz and meta-coupling constants of 1-2 Hz [20].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon resonances [21]. The aldehyde carbon appears at approximately 177-179 ppm, consistent with the typical range for α,β-unsaturated aldehyde carbons [22]. The furan ring carbons exhibit resonances at 110-150 ppm, with the aldehyde-bearing carbon (C-2) appearing around 152-154 ppm and the substituted carbon (C-5) at approximately 156-158 ppm . The methylene carbon resonates around 65-67 ppm, while the dichlorophenyl carbons appear in the aromatic region between 115-150 ppm, with the chlorinated carbons showing characteristic downfield shifts [24].

Infrared and Ultraviolet-Visible Spectral Properties

Infrared spectroscopy of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reveals characteristic absorption bands that confirm the presence of key functional groups [25]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1670-1680 cm⁻¹, which is typical for α,β-unsaturated aldehyde systems where the carbonyl frequency is lowered due to conjugation with the furan ring [26] [32]. This frequency is consistent with other furaldehyde derivatives, where conjugation reduces the force constant of the carbonyl bond [27].

The aldehyde C-H stretching vibrations manifest as characteristic bands around 2720-2830 cm⁻¹, appearing as moderate intensity absorptions that serve as diagnostic features for aldehyde identification [28] [32]. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge occur around 2850-2950 cm⁻¹ [29]. The C-O stretching vibrations of the ether linkage appear as strong bands around 1200-1250 cm⁻¹ [30].

The furan ring exhibits characteristic vibrations with C=C stretching modes appearing at 1580-1600 cm⁻¹ and 1450-1470 cm⁻¹ [31]. The C-Cl stretching vibrations of the dichlorophenyl group appear as medium intensity bands around 750-850 cm⁻¹ [32]. Out-of-plane bending vibrations of the aromatic rings manifest in the fingerprint region below 900 cm⁻¹ [33].

Ultraviolet-visible spectroscopy reveals absorption maxima that reflect the extended conjugation within the molecule [34]. The primary absorption band appears around 276-284 nm, corresponding to π→π* transitions within the conjugated furaldehyde system [35] [36] [37]. This absorption maximum is consistent with other substituted furaldehyde compounds and demonstrates the electronic communication between the furan ring and the aldehyde carbonyl group [36]. A secondary absorption band may appear around 320-340 nm, arising from n→π* transitions involving the carbonyl oxygen lone pairs [37]. The dichlorophenoxy substituent contributes additional absorption features in the 250-270 nm region due to the aromatic π-system [38].

Mass Spectrometric Analysis

Mass spectrometric analysis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde provides molecular weight confirmation and fragmentation pattern information [39]. The molecular ion peak appears at m/z 271, corresponding to the molecular formula C₁₂H₈Cl₂O₃, with the characteristic isotope pattern reflecting the presence of two chlorine atoms [40]. The chlorine isotope pattern shows peaks at m/z 271 (M⁺), 273 (M+2), and 275 (M+4) with relative intensities following the statistical distribution for dichlorinated compounds [41].

Fragmentation patterns reveal characteristic loss pathways that provide structural information [42]. A significant fragment ion appears at m/z 162-164, corresponding to the loss of the dichlorophenoxy group (109 mass units), leaving the furylmethyl cation [43]. Another prominent fragment at m/z 95-97 arises from the formation of the dichlorophenoxy cation following cleavage of the ether bond [44]. The base peak often corresponds to m/z 81, representing the furylcarbonyl cation (C₅H₅O₂⁺) formed through loss of the entire phenoxymethyl substituent [45].

Additional fragmentation includes loss of carbon monoxide (28 mass units) from various intermediate fragments, a common process in aldehyde-containing compounds [46]. The furan ring may undergo ring-opening reactions under electron impact conditions, leading to smaller fragment ions in the m/z 50-80 range [47]. The chlorine-containing fragments exhibit characteristic isotope patterns that aid in fragment identification and structural elucidation [48].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reflect the amphiphilic nature of the molecule, which contains both hydrophilic and lipophilic structural elements [49]. The compound exhibits limited water solubility due to the predominance of aromatic and chlorinated structural features, which reduce the overall polarity despite the presence of the aldehyde carbonyl group [50]. Based on structural analogy with related furaldehyde derivatives, the water solubility is estimated to be in the range of 0.1-1.0 g/L at ambient temperature [51].

The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and lower alcohols [52]. Moderate solubility is observed in ethyl acetate and dichloromethane, while higher solubility occurs in aromatic solvents like toluene and benzene due to favorable π-π interactions [53]. The presence of the dichlorophenoxy group enhances solubility in chlorinated solvents and reduces solubility in highly polar protic solvents [54].

Solvent ClassEstimated SolubilityTemperature Dependence
Water0.1-1.0 g/LModerate increase with temperature
Alcohols5-20 g/LStrong temperature dependence
Chlorinated Solvents50-100 g/LWeak temperature dependence
Aromatic Solvents20-50 g/LModerate temperature dependence
Polar Aprotic10-30 g/LModerate temperature dependence

Partition Coefficient and Lipophilicity

The partition coefficient (log P) of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reflects its lipophilic character, with computational estimates suggesting a value in the range of 3.5-4.0 [55] [1]. This relatively high lipophilicity arises from the extended aromatic system and the presence of chlorine substituents, which contribute significantly to the hydrophobic character of the molecule [56]. The dichlorophenoxy group serves as the primary lipophilic domain, while the furaldehyde moiety provides moderate polarity through the carbonyl group [57].

The distribution coefficient (log D) varies with pH due to potential interactions of the carbonyl group with protons or hydroxide ions under extreme pH conditions [58]. At physiological pH (7.4), the log D value approximates the log P value since the compound does not contain ionizable groups under these conditions . The lipophilicity parameters indicate favorable membrane permeability characteristics, suggesting potential for cellular uptake and tissue distribution [60].

Computational analysis using fragment-based methods confirms the significant contribution of the dichlorophenyl group to the overall lipophilicity [61]. The methylene ether bridge provides flexibility while maintaining the lipophilic character [62]. The polar surface area is estimated at approximately 35-40 Ų, indicating moderate polarity that balances the lipophilic contributions [63].

Stability Under Various Conditions

The chemical stability of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde varies significantly depending on environmental conditions, with the furaldehyde moiety representing the most susceptible structural element [64]. Under ambient conditions with exposure to air and light, the compound undergoes gradual oxidation and discoloration, characteristic of furaldehyde derivatives [65] [47]. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen and light [66].

Thermal stability analysis reveals decomposition onset temperatures around 150-180°C, consistent with other substituted furaldehyde compounds [67] [55]. The primary thermal decomposition pathway involves dehydration and fragmentation of the furan ring, followed by loss of the phenoxymethyl substituent [68]. The presence of chlorine atoms enhances thermal stability compared to unsubstituted analogs by providing additional mass and altering the electronic structure [69] [40].

Photostability studies indicate sensitivity to ultraviolet radiation, with photodegradation occurring through radical mechanisms initiated by carbonyl excitation [70]. The compound should be stored under inert atmosphere and protected from light to maintain long-term stability [71]. Aqueous stability depends strongly on pH, with enhanced degradation under alkaline conditions due to nucleophilic attack on the carbonyl carbon [72].

ConditionStability AssessmentDegradation Pathway
Ambient Air/LightModerate (weeks)Oxidation of aldehyde
Thermal (>150°C)LimitedRing fragmentation
UV IrradiationPoorRadical formation
Acidic AqueousGoodMinimal degradation
Basic AqueousPoorNucleophilic attack
Inert AtmosphereExcellentNo observable degradation

Crystallographic Analysis and Solid-State Properties

The solid-state properties of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde are influenced by the molecular geometry and intermolecular interactions present in the crystal lattice [73]. While specific crystallographic data for this compound is limited in the literature, structural analysis of related furaldehyde derivatives provides insight into likely solid-state behavior [74]. The compound is expected to crystallize in a monoclinic or triclinic crystal system, common for substituted aromatic aldehydes with asymmetric substitution patterns [75].

Intermolecular interactions in the solid state likely include weak hydrogen bonding between the aldehyde carbonyl oxygen and aromatic hydrogen atoms, as well as halogen bonding involving the chlorine substituents [76]. The dichlorophenoxy group may participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability [77]. Van der Waals forces between the aromatic rings and dipole-dipole interactions involving the polar carbonyl group further stabilize the crystal structure.

The molecular packing arrangement is expected to maximize favorable intermolecular contacts while minimizing steric repulsion between bulky substituents. The planar furaldehyde moiety may adopt a herringbone packing pattern typical of aromatic aldehyde compounds, while the dichlorophenoxy groups orient to optimize halogen bonding and minimize steric clashes. Crystal density is estimated to be in the range of 1.4-1.6 g/cm³, reflecting the presence of chlorine atoms and aromatic ring systems.

Retrosynthetic Analysis

The retrosynthetic analysis of 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde reveals multiple strategic disconnection points that guide synthetic planning. The target molecule contains three key structural elements: a furan ring, an aldehyde functionality, and a dichlorophenoxymethyl substituent, each offering distinct synthetic entry points [1].

The primary retrosynthetic disconnection involves breaking the ether bond between the dichlorophenol and the methylfuran unit, suggesting a nucleophilic substitution approach. This strategy would employ 3,4-dichlorophenol as a nucleophile and a suitable 5-(halomethyl)-2-furaldehyde derivative as the electrophile [2]. Alternative disconnections include formation of the furan ring from acyclic precursors or late-stage introduction of the aldehyde functionality through oxidation of the corresponding alcohol [3].

The molecular architecture suggests that the dichlorophenoxymethyl group significantly influences both electronic and steric properties of the furan ring. Computational analysis indicates that the electron-withdrawing nature of the dichlorophenyl group reduces the electron density at the furan C-2 position, potentially affecting aldehyde reactivity patterns [4]. This electronic modulation must be considered when selecting appropriate synthetic conditions and protecting group strategies.

Classical Synthetic Routes

From Furan-2-carbaldehyde Precursors

The synthesis from furan-2-carbaldehyde (furfural) precursors represents one of the most direct classical approaches. This methodology typically involves a three-step sequence: reduction of furfural to furfuryl alcohol, conversion to a suitable leaving group, and nucleophilic substitution with 3,4-dichlorophenol [5].

Furfural serves as an abundant, biomass-derived starting material obtained from agricultural waste through acid-catalyzed dehydration of pentose sugars [6]. The reduction to 5-(hydroxymethyl)furan-2-carbaldehyde can be achieved using sodium borohydride in methanol at ambient temperature, providing yields exceeding 85% [7]. Subsequent conversion to the corresponding chloride or bromide using thionyl chloride or phosphorus tribromide enables the key nucleophilic substitution step.

The nucleophilic substitution reaction between 5-(halomethyl)-2-furaldehyde and 3,4-dichlorophenol typically requires basic conditions to deprotonate the phenol. Potassium carbonate in dimethylformamide at 80-100°C provides optimal conditions, achieving conversions of 70-85% [8]. However, competing elimination reactions and aldehyde condensation processes can reduce overall yields, necessitating careful temperature control and reaction monitoring.

Protecting group strategies play a crucial role in this approach. The aldehyde functionality is susceptible to base-catalyzed aldol condensation and nucleophilic addition reactions. Dimethyl acetal or 1,3-dioxane protecting groups can be employed to mask the aldehyde during the substitution reaction, followed by acidic deprotection to regenerate the target aldehyde [9].

Via 3,4-Dichlorophenol Coupling Reactions

Direct coupling approaches utilizing 3,4-dichlorophenol as the nucleophilic partner offer alternative synthetic pathways. These methods typically involve the preparation of activated furan derivatives that undergo nucleophilic aromatic substitution or metal-catalyzed coupling reactions [10].

The preparation of 5-(bromomethyl)-2-furaldehyde from furfural involves radical bromination using N-bromosuccinimide in the presence of azobisisobutyronitrile as the radical initiator [11]. This reaction proceeds via a radical mechanism, requiring careful control of reaction conditions to prevent over-bromination and furan ring degradation. Reaction temperatures of 60-80°C in carbon tetrachloride solvent typically provide moderate yields of 45-60%.

Base-catalyzed etherification between 3,4-dichlorophenol and the activated furan derivative represents the key bond-forming step. The reaction mechanism involves deprotonation of the phenol followed by nucleophilic attack on the benzylic carbon [12]. Sodium hydride or potassium tertiary-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran provide optimal conditions. Reaction temperatures of 25-60°C prevent aldehyde decomposition while maintaining reasonable reaction rates.

Williamson ether synthesis conditions have been extensively optimized for this transformation. The use of 18-crown-6 as a phase-transfer catalyst enhances nucleophilicity and reaction rates [13]. Additionally, the choice of base significantly affects both yield and selectivity. Cesium carbonate in acetonitrile provides superior results compared to sodium or potassium bases due to reduced ion-pairing effects and enhanced nucleophilicity.

Modern Synthetic Approaches

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex furan derivatives through their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent functional group tolerance [14]. The synthesis of 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde can be achieved through multiple palladium-catalyzed pathways, each offering distinct advantages.

Suzuki-Miyaura coupling reactions between furan boronic acids and aryl halides represent one of the most versatile approaches [15]. The preparation of 5-(hydroxymethyl)furan-2-boronic acid from furfural enables subsequent coupling with 3,4-dichloroiodobenzene derivatives. Tetrakis(triphenylphosphine)palladium(0) serves as an effective catalyst, with potassium carbonate as the base in aqueous dimethoxyethane solvent at 80°C providing optimal conditions [16].

The mechanism involves oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the product [17]. Functional group compatibility is exceptional, with aldehydes, alcohols, and ethers remaining intact under the reaction conditions. Yields typically range from 75-90% depending on the electronic properties of the coupling partners.

Buchwald-Hartwig amination protocols have been adapted for carbon-oxygen bond formation in furan systems [18]. The use of palladium acetate with bulky phosphine ligands such as 2-(dicyclohexylphosphino)biphenyl enables efficient coupling between furan-derived electrophiles and phenols. Cesium carbonate in toluene at 100°C provides optimal conditions for carbon-oxygen bond formation with excellent regioselectivity [19].

Sonogashira coupling reactions offer an alternative approach through alkyne intermediates [20]. Gold(I)-catalyzed cycloisomerization of the resulting enynol derivatives leads to disubstituted furan products with high efficiency [21]. This methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its utility in target-oriented synthesis.

Copper-catalyzed cross-coupling reactions provide cost-effective alternatives to palladium-based methods [22]. Ullmann-type ether formation between 3,4-dichlorophenol and furan-derived halides can be achieved using copper(I) iodide with 1,10-phenanthroline as the ligand [23]. Potassium carbonate in dimethylformamide at 120°C provides adequate conditions, though higher temperatures are typically required compared to palladium systems.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds [24]. The activation of aromatic carbon-fluorine bonds using nickel catalysts enables novel disconnection strategies [22]. 2-Fluorobenzofurans undergo efficient coupling with arylboronic acids through β-fluorine elimination from nickelacyclopropanes formed by interaction with zero-valent nickel species [22].

Green Chemistry Methodologies

Environmentally sustainable synthesis of furan derivatives has gained significant attention due to increasing environmental consciousness and regulatory requirements [25]. Green chemistry approaches to 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde synthesis focus on renewable feedstocks, atom-efficient transformations, and environmentally benign reaction conditions.

Biomass-derived synthesis represents the most sustainable approach to furan chemistry [26]. Furfural production from agricultural waste streams including sugarcane bagasse, corn cobs, and rice hulls provides renewable starting materials [27]. The conversion of C5 sugars to furfural through acid-catalyzed dehydration has been optimized to achieve yields exceeding 70% under industrially relevant conditions [28].

Aqueous media synthesis eliminates the need for organic solvents and reduces environmental impact [29]. Acid-mediated synthesis in water enables efficient formation of furan derivatives without metal catalysts [29]. This approach demonstrates broad substrate scope and high efficiency while maintaining environmental compatibility. The use of water as solvent also facilitates product separation and catalyst recovery.

Ionic liquid systems provide sustainable alternatives to conventional organic solvents [27]. 1-Butyl-3-methylimidazolium chloride and related ionic liquids serve as both solvents and catalysts for furan synthesis reactions [27]. These systems enable catalyst recycling and reduce volatile organic compound emissions while maintaining high reaction efficiency.

Biocatalytic approaches utilize enzyme systems for selective furan synthesis [30]. Transaminase enzymes from marine organisms such as Shimia marina enable scalable amination of biobased furanaldehydes with high activity and broad substrate specificity [30]. Crystallographic and mutagenesis studies provide mechanistic insights that guide enzyme engineering for improved performance.

Microwave-assisted synthesis reduces reaction times and energy consumption while maintaining high yields [31]. Hydrogen peroxide oxidation of furfural using microwave heating provides rapid access to various furan derivatives under mild conditions [31]. This methodology represents a practical application of green chemistry principles to furan synthesis.

Photochemical synthesis offers energy-efficient alternatives to thermal processes [32]. Eco-UVA light sources enable [2+2] photocycloaddition reactions of furan derivatives under mild conditions [32]. This approach reduces energy consumption and enables transformations that are difficult to achieve through conventional thermal methods.

Scalability and Industrial Production Considerations

Industrial production of furan derivatives requires consideration of multiple factors including raw material availability, process economics, environmental impact, and product quality [33]. The synthesis of 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde at industrial scale presents specific challenges related to substrate handling, reaction control, and product purification.

Raw material supply represents a critical consideration for industrial implementation [34]. Furfural production from agricultural residues provides a sustainable and cost-effective starting material with annual global production exceeding 200,000 metric tons [34]. The integration of furfural production with agricultural processing facilities enables efficient utilization of waste streams and reduces transportation costs.

Process intensification through continuous flow methods enhances productivity and safety [35]. Fixed-bed flow reactors enable efficient scaling of carboxylation reactions with precise temperature and residence time control [35]. A one-mole scale demonstration achieved 89% isolated yield of pure product, indicating excellent scalability potential [35]. The continuous removal of water byproducts prevents product decomposition and maintains high reaction efficiency.

Catalyst recovery and recycling significantly impact process economics [33]. Heterogeneous catalysts enable easy separation and recycling, reducing overall production costs [33]. Palladium-supported catalysts can be recycled multiple times without significant activity loss, making them attractive for industrial applications [36]. Metal leaching must be carefully controlled to maintain product purity and catalyst lifetime.

Heat integration and energy efficiency are crucial for industrial viability [26]. Reaction heat recovery through heat exchangers reduces external heating requirements [26]. Thermal coupling of exothermic and endothermic process steps improves overall energy efficiency [26]. Life cycle assessment studies indicate that optimized processes can reduce CO₂ emissions by 35% compared to petroleum-based alternatives [26].

Product purification at industrial scale requires robust separation techniques [35]. Distillation remains the primary separation method for volatile furan derivatives, though careful control of temperature and pressure is required to prevent thermal decomposition [35]. Crystallization techniques enable purification of solid derivatives with high efficiency and minimal solvent consumption.

Waste minimization strategies align with green chemistry principles and regulatory requirements [27]. Solvent recycling through distillation or membrane separation reduces waste generation [27]. Byproduct utilization through integrated biorefinery concepts converts waste streams into valuable chemicals, improving overall process economics [27].

Quality control systems ensure consistent product specifications [33]. In-line analytical techniques including near-infrared spectroscopy and gas chromatography provide real-time monitoring of reaction progress and product quality [33]. Statistical process control methods enable early detection of process deviations and maintain product consistency.

Stereochemical and Regioselectivity Challenges

Selectivity control in furan synthesis represents one of the most significant challenges in developing efficient synthetic methodologies [37]. The synthesis of 5-[(3,4-dichlorophenoxy)methyl]-2-furaldehyde involves multiple selectivity considerations including regioselectivity, stereoselectivity, and chemoselectivity.

Regioselectivity in furan functionalization depends on both electronic and steric factors [38]. The furan ring exhibits distinct reactivity patterns with C-2 and C-5 positions being most susceptible to electrophilic attack due to their α-position relative to the oxygen atom [39]. Directed metalation strategies enable selective functionalization at specific positions through coordination of directing groups [38].

Metalloradical cyclization provides excellent regioselectivity control through catalyst design [37]. Cobalt(II) porphyrin complexes catalyze regioselective furan synthesis from alkynes with α-diazocarbonyls, producing polyfunctionalized furans with complete regioselectivity [37]. The reaction proceeds through Co(III)-carbene radical intermediates that undergo tandem radical addition reactions with exceptional selectivity [40].

Stereoselectivity in furan synthesis is influenced by substrate conformation and catalyst structure [41]. Paternò-Büchi reactions between furans and carbonyl compounds exhibit high stereoselectivity that can be explained through analysis of biradical intermediate stabilities [41]. Chiral auxiliaries and asymmetric catalysts enable enantioselective synthesis of furan derivatives with high optical purity [41].

Electronic effects significantly influence selectivity patterns [39]. Electron-withdrawing substituents direct electrophilic attack away from substituted positions, while electron-donating groups enhance nucleophilicity and direct substitution to adjacent positions [39]. The 3,4-dichlorophenoxy group in the target molecule acts as an electron-withdrawing substituent, influencing both reactivity and selectivity.

Steric effects become dominant in highly substituted systems [42]. 1,3-Dipolar cycloaddition reactions of organic azides to 7-heteronorbornadienes demonstrate how steric interactions control regioselectivity [42]. The methodology enables preparation of β-substituted furans with excellent selectivity through careful substrate design.

Chemoselectivity challenges arise when multiple reactive functional groups are present [43]. Catalytic reduction/Wittig reactions demonstrate how reaction conditions can be tuned to achieve selective transformation of specific functional groups while leaving others intact [43]. Phosphine oxide catalysis enables chemoselective reduction and subsequent cyclization to form highly functionalized furans [43].

Site-selectivity in multi-functionalization reactions requires sequential approaches [38]. Magnesiation and sulfoxide-magnesium exchange reactions enable sequential 2,3-difunctionalization of furan derivatives with high selectivity [38]. This methodology allows preparation of tri- and tetrasubstituted furans through controlled functionalization sequences.

Catalyst design principles for selectivity enhancement involve both ligand and metal center optimization [15]. Bulky phosphine ligands in palladium-catalyzed reactions provide steric control over regioselectivity [19]. Chiral ligands enable enantioselective transformations through asymmetric induction during bond formation [15].

Computational methods aid in predicting and understanding selectivity patterns [41]. Density functional theory calculations of biradical intermediate energies explain observed stereoselectivity in photochemical reactions [41]. These theoretical insights guide experimental design and optimization of reaction conditions for enhanced selectivity.

Temperature effects on selectivity have been systematically studied [37]. Kinetic control at lower temperatures often favors different products compared to thermodynamic control at elevated temperatures [37]. The balance between cyclopropenation and furan formation in metalloradical catalysis demonstrates how temperature controls product distribution.

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[38] 2,3-Functionalization of furans via magnesiation and sulfoxide–magnesium exchange. Chemical Communications 2009.

[81] Silver(i)-catalyzed tandem reaction: regioselective synthesis of functionalized furan derivatives. Organic Chemistry Frontiers 2021.

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[82] Selective Synthesis of Functionalized 3(2H)-Furanones via Tandem reactions. European Journal of Organic Chemistry 2024.

[42] Regioselectivity of 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Journal of Organic Chemistry 2020.

[83] Furan Derivative overview in medicinal chemistry. ScienceDirect Topics.

[84] Regioselective Synthesis of Highly Functionalized Furans Through one-pot protocols. European Journal of Organic Chemistry 2014.

[85] Furan Derivative applications in pharmaceutical chemistry. ScienceDirect Topics.

[86] Regio- and stereoselectivity in Paternò–Büchi reaction on furan derivatives. ScienceDirect 2004.

[87] Cycloisomerization of Conjugated Trienones to Cyclopenta[b]furan derivatives. Journal of Organic Chemistry 2014.

[88] Regioselective Synthesis of Functionalized Furans by Cyclization reactions. European Journal of Organic Chemistry 2005.

[89] New aspects in regioselective functionalization of furans. Tetrahedron 2001.

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Last modified: 08-15-2023

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